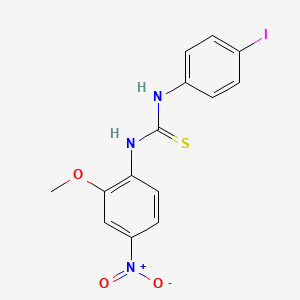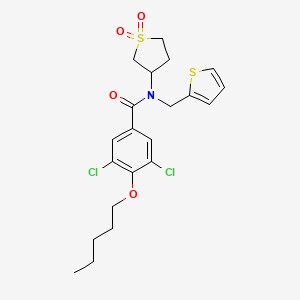
3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-(pentyloxy)-N-(2-thienylmethyl)benzamide
Beschreibung
The compound belongs to the class of benzamides, which are known for their diverse pharmacological activities and potential applications in various fields of chemistry and biology. Benzamides can be structurally modified to investigate their biological activities, understand their interaction with biological targets, and explore their physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves cyclization reactions, such as the Bischler-Napieralski reaction, and condensation with different reagents to introduce various substituents into the benzamide framework. For example, the Bischler-Napieralski reaction has been used to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides, showcasing the versatility of reactions in modifying the benzamide core (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
X-ray crystallography and computational methods like density functional theory (DFT) are crucial in determining the molecular structure of benzamide derivatives. These techniques help in understanding the conformation, stereochemistry, and electronic structure of the compounds, which are essential for their biological activities and chemical properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, alkylation, and cycloaddition, to yield compounds with significant biological activities. The choice of reaction and conditions can lead to the formation of diverse structures, demonstrating the reactivity and versatility of benzamide compounds (Nimbalkar et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's application in drug formulation and delivery. Techniques like thermal analysis and spectroscopy provide insights into these properties (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the functional groups and overall structure of the benzamide derivatives. Studies on the synthesis and biological evaluation of these compounds reveal the relationship between structure and activity, guiding the design of more potent derivatives (Uto et al., 2009).
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-pentoxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2NO4S2/c1-2-3-4-8-28-20-18(22)11-15(12-19(20)23)21(25)24(13-17-6-5-9-29-17)16-7-10-30(26,27)14-16/h5-6,9,11-12,16H,2-4,7-8,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTSTYZXSDKHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



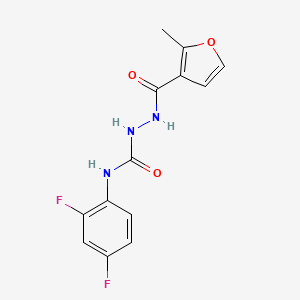
![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)
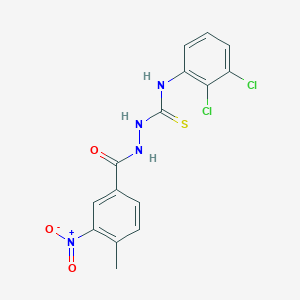
![methyl 3-({[(5-{1-[(2-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4115565.png)
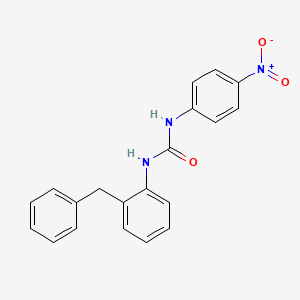
![4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4115577.png)
![N-1-naphthyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4115583.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4115600.png)
![methyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4115603.png)
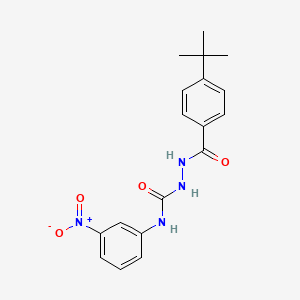
![2-bromo-N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4115631.png)
![7-methyl-2-[3-(4-morpholinyl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115636.png)
